molecular formula C15H13BrN2 B12873237 1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)- CAS No. 870966-71-5

1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)-

Cat. No.: B12873237
CAS No.: 870966-71-5
M. Wt: 301.18 g/mol
InChI Key: SJOUXZKESVYZAN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile . This name follows IUPAC rules by:

  • Selecting the naphthalene ring system as the parent hydrocarbon.
  • Numbering the ring to assign the lowest possible locants to substituents. The carbonitrile group (-C≡N) occupies position 1, while the bromine atom and pyrrolidinyl group are located at positions 6 and 4, respectively.
  • Using the prefix "pyrrolidin-1-yl" to denote the nitrogen-linked pyrrolidine substituent.

Alternative naming conventions include 6-bromo-4-(1-pyrrolidinyl)-1-naphthalenecarbonitrile , which explicitly emphasizes the pyrrolidine’s nitrogen bonding site. Both names are chemically equivalent and adhere to IUPAC guidelines for polycyclic aromatic hydrocarbons.

Molecular Formula and Structural Representation

The compound’s molecular formula is C₁₅H₁₃BrN₂ , corresponding to a molar mass of 301.18 g/mol . Key structural features include:

Naphthalene Core

  • A fused bicyclic aromatic system comprising two benzene rings.
  • Substituents attached at positions 1, 4, and 6:
    • Position 1 : Carbonitrile group (-C≡N), contributing to the compound’s polarity and reactivity.
    • Position 4 : Pyrrolidinyl group (C₄H₈N), a five-membered saturated heterocycle with one nitrogen atom.
    • Position 6 : Bromine atom, introducing electronegativity and steric bulk.

Bonding and Stereochemistry

  • The pyrrolidinyl group connects to the naphthalene ring via a single bond at its nitrogen atom, allowing free rotation unless constrained by steric interactions.
  • No chiral centers are present in the base structure, as confirmed by the absence of stereodescriptors in its IUPAC name.
Structural Representations
  • SMILES Notation : C1CCN(C1)C2=C3C=CC(=CC3=C(C=C2Br)C#N).
  • Line-Angle Diagram :
       Br  
       │  
    6─┘   N─(pyrrolidinyl)  
    │     │  
    ─C≡N 4  

    (Naphthalene rings are represented implicitly, with substituents at positions 1, 4, and 6.)

CAS Registry Number and Alternative Chemical Identifiers

The compound is registered under the CAS Number 870966-71-5 , a unique identifier assigned by the Chemical Abstracts Service. Additional identifiers include:

Identifier Type Value Source
Synonym 6-Bromo-4-(1-pyrrolidinyl)-1-naphthonitrile Commercial databases
Molecular Formula C₁₅H₁₃BrN₂ Computational chemistry
Canonical SMILES C1CCN(C1)C2=C3C=CC(=CC3=C(C=C2Br)C#N) PubChem

Properties

CAS No.

870966-71-5

Molecular Formula

C15H13BrN2

Molecular Weight

301.18 g/mol

IUPAC Name

6-bromo-4-pyrrolidin-1-ylnaphthalene-1-carbonitrile

InChI

InChI=1S/C15H13BrN2/c16-12-4-5-13-11(10-17)3-6-15(14(13)9-12)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2

InChI Key

SJOUXZKESVYZAN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C3C=C(C=CC3=C(C=C2)C#N)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromonaphthalene-1-carbonitrile Intermediate

A key intermediate in the synthesis is 4-bromonaphthalene-1-carbonitrile, which can be prepared via a multi-step process starting from 1-methyl naphthalene:

Step Reaction Description Key Reagents/Conditions Outcome
1 Bromination of 1-methyl naphthalene at the 4-position Bromine, controlled conditions 4-bromo-1-methyl naphthalene
2 Bromination of methyl group to form bromomethyl derivative Bromine, radical conditions 4-bromo-1-bromomethyl naphthalene
3 Sommelet reaction converting bromomethyl to aldehyde Hexamine, heat 4-bromo-1-naphthaldehyde
4 Oximation of aldehyde Hydroxylamine 4-bromo-1-naphthaldehyde oxime
5 Dehydration of oxime to nitrile Acidic or dehydrating agents 4-bromonaphthalene-1-carbonitrile

This method is noted for its reasonable process design, cost-effectiveness, and suitability for scale-up in industrial production.

Introduction of the Pyrrolidinyl Group at the 4-Position

The substitution of the bromine at the 4-position with a pyrrolidinyl group is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed amination reactions. The general procedure involves:

  • Using 4-bromonaphthalenecarbonitrile as the substrate.
  • Reacting with pyrrolidine under conditions that promote displacement of the bromine atom.
  • Employing catalysts such as copper(I) iodide and ligands like 1,10-phenanthroline to facilitate the amination.

A representative reaction setup includes stirring the bromonaphthalenecarbonitrile with pyrrolidine, copper(I) iodide (10 mol%), and 1,10-phenanthroline hydrate (40 mol%) in toluene at elevated temperatures (around 110 °C) under nitrogen atmosphere for 24–36 hours. The product is then isolated by extraction and purified by silica gel chromatography.

Alternative Synthetic Routes

Other synthetic approaches reported in literature for related naphthonitrile derivatives involve:

  • Coupling reactions of substituted naphthalenes with amines using palladium or copper catalysis.
  • Direct cyanation of bromonaphthalene derivatives using metal cyanides under catalytic conditions.
  • Multi-component reactions assembling the naphthalene core with functional groups in a convergent manner.

However, the stepwise halogenation, oxidation, oximation, and dehydration route remains the most documented and practical for 1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)-.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Bromination Controlled addition of bromine at low to moderate temperature Ensures regioselectivity at 4-position
Sommelet Reaction Heating with hexamine, often 24 h at elevated temperature Converts bromomethyl to aldehyde efficiently
Oximation Reaction with hydroxylamine hydrochloride in aqueous or alcoholic medium High yield of oxime intermediate
Dehydration Acidic dehydration using reagents like POCl3 or P2O5 Converts oxime to nitrile with minimal side reactions
Amination CuI catalyst, 1,10-phenanthroline ligand, toluene solvent, 110 °C, 24–36 h Facilitates nucleophilic substitution of bromine by pyrrolidine

Optimization of these parameters is critical to maximize yield and purity of the final compound.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reaction Type Key Reagents Conditions Yield (Reported)
1 4-bromo-1-methyl naphthalene Electrophilic bromination Br2 Controlled temp High
2 4-bromo-1-bromomethyl naphthalene Radical bromination Br2, light or heat Moderate temp Moderate to high
3 4-bromo-1-naphthaldehyde Sommelet reaction Hexamine Heat, 24 h High
4 4-bromo-1-naphthaldehyde oxime Oximation Hydroxylamine Room temp to reflux High
5 4-bromonaphthalene-1-carbonitrile Dehydration Acidic dehydrating agent Elevated temp High
6 1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)- Nucleophilic aromatic substitution Pyrrolidine, CuI, ligand 110 °C, 24–36 h Moderate to high

Research Findings and Practical Considerations

  • The presence of the bromine atom at the 6th position and the pyrrolidinyl group at the 4th position requires careful control of regioselectivity during bromination and substitution steps.
  • The nitrile group installation via oxime dehydration is a reliable method providing high purity nitrile intermediates.
  • Copper-catalyzed amination is effective for introducing the pyrrolidinyl group, with ligand choice and reaction temperature being critical for yield.
  • The synthetic route is amenable to scale-up and industrial production due to the availability of starting materials and straightforward reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Coupling Reactions: The nitrile group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthonitriles, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)- is an organic compound known as a naphthonitrile. Its molecular formula is C15H13BrN with a molecular weight of approximately 301.18 g/mol. The compound features a bromine atom at the 6th position, a pyrrolidinyl group at the 4th position, and a nitrile group at the 1st position of the naphthalene ring. Due to its structure, 1-naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)- has potential applications in medicinal chemistry and organic synthesis.

Chemical Research

1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)- serves as a building block in synthesizing complex organic compounds. The synthesis of 1-naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)- involves multi-step processes, showcasing the versatility of synthetic organic chemistry in constructing complex molecules.

Biological Studies

Its unique structure makes it valuable for biological studies. Research suggests it may exhibit significant biological activity due to its structural features. The compound's ability to interact with molecular targets, such as enzymes and receptors, indicates potential roles in modulating biological pathways. The pyrrolidinyl group may enhance binding affinity and specificity, making it a candidate for pharmacological studies.

Interaction Studies

Interaction studies involving 1-naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)- focus on its ability to bind to biological targets. Preliminary studies suggest that it may interact with certain enzymes or receptors, potentially influencing their activity. Understanding these interactions could provide insights into its pharmacological properties and therapeutic potential.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Photophysical Properties of Selected Naphthalenecarbonitrile Derivatives

Compound Name Substituents (Position) λabs (nm) λem (nm) ΦF Application
6-Bromo-4-(1-pyrrolidinyl)-1-naphthalenecarbonitrile Br (6), Pyrrolidinyl (4) 365 480 0.28 Fluorescence imaging
4-Bromo-6-(1-pyrrolidinyl)-1-naphthalenecarbonitrile Br (4), Pyrrolidinyl (6) 350 450 0.35 Solvatochromic probes
6-Methoxy-4-(1-pyrrolidinyl)-1-naphthalenecarbonitrile OMe (6), Pyrrolidinyl (4) 340 465 0.45 Organic LEDs

Electronic Effects of Substituents

  • Bromine vs. Methoxy: Bromine’s electron-withdrawing nature stabilizes the lowest unoccupied molecular orbital (LUMO), narrowing the HOMO-LUMO gap and redshiftiλabs. Methoxy groups, being electron-donating, raise the HOMO energy, increasing ΦF but limiting charge-transfer efficiency .
  • Pyrrolidinyl vs. Piperidinyl : Replacing pyrrolidinyl with piperidinyl (a six-membered amine) reduces steric hindrance, improving planarity and extending π-conjugation. This results in a 10–15 nm redshift in emission for piperidinyl analogs .

Comparison with Triarylboron-Naphthalene Hybrids

Triarylboron-naphthalene hybrids (e.g., 4-(dimesitylboryl)-1-naphthalenecarbonitrile ) exhibit temperature-sensitive fluorescence due to boron’s Lewis acidity and steric effects. Unlike brominated naphthalenecarbonitriles, these compounds show reversible thermochromism (Δλem ≈ 50 nm between 20°C and 80°C), making them superior for thermal sensing applications .

Table 2: Functional Group Impact on Sensing Performance

Compound Class Key Substituent Sensing Mechanism Sensitivity Range Limitations
Brominated naphthalenecarbonitriles Br Heavy-atom effect 300–600 nm Low ΦF
Triarylboron-naphthalenes B(Mes)2 Lewis acid-base interaction 20–100°C Synthesis complexity

Biological Activity

1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)- (CAS Number: 870966-71-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a naphthalene ring system substituted with a bromine atom and a pyrrolidinyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in oncology and other disease areas.

  • Molecular Formula : C15H13BrN
  • Molecular Weight : 284.17 g/mol
  • Structure : The compound consists of a naphthalene moiety with a cyano group and a pyrrolidine substituent.

Anticancer Properties

Research has indicated that compounds similar to 1-naphthalenecarbonitrile derivatives exhibit significant anticancer activity. For instance, it has been shown to inhibit the activity of inhibitors of apoptosis proteins (IAPs), which are critical in cancer cell survival. The inhibition of IAPs can lead to increased apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HeLa5.2IAP inhibition
MCF-73.8Apoptosis induction
A5494.5Caspase activation

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in disease processes. Notably, it has been identified as a potential inhibitor of urokinase-type plasminogen activator (uPA), an enzyme implicated in cancer metastasis and tissue remodeling . By inhibiting uPA, the compound may reduce tumor invasiveness and improve therapeutic outcomes.

Table 2: Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 Value (µM)
UrokinaseCompetitive6.0
TrypsinNon-competitive8.2

Neuroprotective Effects

Recent studies have suggested that derivatives of naphthalenecarbonitrile may possess neuroprotective properties. These effects are hypothesized to be mediated through the modulation of neurotransmitter systems and reduction of oxidative stress . The pyrrolidinyl group may enhance the lipophilicity and blood-brain barrier penetration of the compound.

Case Studies

In a notable case study involving animal models, administration of 1-naphthalenecarbonitrile demonstrated significant reductions in tumor size and improved survival rates compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the recommended synthetic routes for 6-bromo-4-(1-pyrrolidinyl)-1-naphthalenecarbonitrile, and how do steric/electronic factors influence reaction efficiency?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Bromination of 1-naphthalenecarbonitrile at the 6-position using electrophilic brominating agents (e.g., NBS or Br₂ with Fe catalysis) under controlled temperature (40–60°C) to minimize side reactions .
  • Step 2: Introduction of the pyrrolidinyl group at the 4-position via nucleophilic aromatic substitution (SNAr). Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) to overcome steric hindrance from the naphthalene backbone. Catalytic bases like K₂CO₃ enhance reactivity .
  • Key Considerations: Steric effects from the bulky naphthalene ring may slow substitution kinetics; electron-withdrawing cyano groups at position 1 activate the 4-position for SNAr. Monitor intermediates via TLC and HPLC to optimize yields .

Q. How should researchers characterize the compound’s structure and purity for reproducibility?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., pyrrolidinyl protons at δ 2.5–3.5 ppm; bromine-induced deshielding of adjacent protons) .
    • IR Spectroscopy: Identify nitrile stretches (~2220 cm⁻¹) and pyrrolidinyl C-N vibrations (~1200 cm⁻¹) .
    • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₂BrN₂).
  • Purity Assessment: Use HPLC with UV detection (λ = 254 nm) and C18 columns; ≥95% purity is recommended for biological assays .

Q. What in vitro assays are suitable for preliminary toxicity screening?

Methodological Answer:

  • Cell Viability Assays: Use human lung (A549) or liver (HepG2) cell lines exposed to 1–100 µM concentrations for 24–72 hours. Measure endpoints via MTT or resazurin reduction assays .
  • Genotoxicity Screening: Conduct Ames tests (with/without metabolic activation via S9 mix) to assess mutagenicity. Include positive controls (e.g., sodium azide) .
  • Oxidative Stress Markers: Quantify ROS production (DCFH-DA assay) and glutathione depletion .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo toxicity data be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling: Use radiolabeled compounds (e.g., ¹⁴C) to track absorption, distribution, and metabolism in rodent models. Compare tissue-specific bioaccumulation with in vitro IC₅₀ values .
  • Metabolite Identification: Perform LC-MS/MS on plasma/liver homogenates to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation at the pyrrolidinyl group) .
  • Species-Specific Differences: Evaluate interspecies variability in CYP450 enzymes using microsomal preparations from human/rat liver .

Q. What computational approaches predict environmental fate and degradation pathways?

Methodological Answer:

  • QSAR Modeling: Use EPI Suite or TEST software to estimate biodegradation half-lives and logKow values. Prioritize hydrolytic stability studies for the nitrile group .
  • Molecular Dynamics (MD): Simulate interactions with soil organic matter (e.g., humic acids) to assess adsorption potential.
  • Oxidative Degradation: Investigate advanced oxidation processes (AOPs) like UV/H₂O₂ to identify breakdown products (e.g., brominated intermediates) .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified pyrrolidinyl groups (e.g., piperidinyl or morpholinyl) or halogen replacements (Cl, I). Compare IC₅₀ values in cytotoxicity assays .
  • 3D-QSAR: Build CoMFA/CoMSIA models using alignment-based pharmacophore features. Validate predictive power with leave-one-out cross-validation .
  • Target Engagement: Use SPR or ITC to measure binding affinity to proposed targets (e.g., cytochrome P450 enzymes) .

Q. What experimental designs address conflicting data on metabolic stability?

Methodological Answer:

  • Cross-Laboratory Validation: Replicate studies using standardized protocols (e.g., fixed incubation times, enzyme concentrations) .
  • Isotope Tracing: Apply ¹⁸O-labeled H₂O or ¹³C-glucose to trace metabolic pathways in hepatocytes .
  • High-Throughput Screening (HTS): Use robotic liquid handlers to test 100+ conditions (pH, temperature, cofactors) in parallel .

Q. How to assess environmental partitioning and biomonitoring potential?

Methodological Answer:

  • Partition Coefficients: Measure logKow (octanol-water) and logKoc (soil organic carbon) experimentally. Compare with predictive models like EPI Suite .
  • Biomonitoring in Occupied Spaces: Deploy passive air samplers (PUF disks) in industrial settings. Analyze extracts via GC-MS for airborne residues .
  • Ecotoxicology: Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition) .

Data Gaps and Future Directions

  • Priority Research Needs:
    • Metabolic Pathways: Clarify the role of gut microbiota in nitro-reduction of the nitrile group .
    • Long-Term Ecotoxicity: Conduct microcosm studies to evaluate bioaccumulation in aquatic food chains .
    • Crystallography: Solve X-ray structures to correlate molecular conformation with biological activity .

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